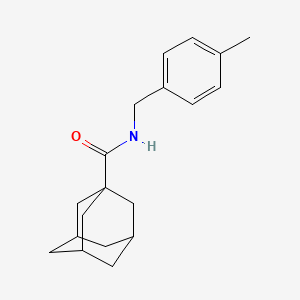

N-(4-methylbenzyl)-1-adamantanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methylbenzyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of adamantane derivatives and is known for its unique chemical properties that make it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1-adamantanecarboxamide involves its interaction with various molecular targets in the brain. It has been shown to bind to the beta-sheet structure of amyloid beta peptides and alpha-synuclein, thereby inhibiting their aggregation and reducing their toxicity. It also modulates the activity of ion channels such as the NMDA receptor and the voltage-gated potassium channel, which are involved in neuronal signaling and synaptic plasticity. Furthermore, it has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and oxidative stress in the brain.

Biochemical and Physiological Effects:

N-(4-methylbenzyl)-1-adamantanecarboxamide has been found to have several biochemical and physiological effects in the brain. It has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are known to contribute to neurodegeneration. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect against oxidative stress. Additionally, it has been found to improve cognitive function and memory retention in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methylbenzyl)-1-adamantanecarboxamide in lab experiments is its high potency and selectivity for its molecular targets. It has been shown to exhibit neuroprotective effects at low concentrations, which makes it an attractive candidate for drug development. Additionally, it has a relatively low toxicity profile and does not exhibit significant side effects in animal models. However, one of the limitations of using N-(4-methylbenzyl)-1-adamantanecarboxamide in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(4-methylbenzyl)-1-adamantanecarboxamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify its potential therapeutic targets. Furthermore, the development of novel drug delivery systems that can enhance its bioavailability and target specific regions of the brain may improve its efficacy as a therapeutic agent. Overall, the research on N-(4-methylbenzyl)-1-adamantanecarboxamide holds great promise for the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 4-methylbenzylamine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a pure form of N-(4-methylbenzyl)-1-adamantanecarboxamide.

Scientific Research Applications

N-(4-methylbenzyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective properties by inhibiting the aggregation of amyloid beta peptides and alpha-synuclein, which are the hallmarks of these diseases. Additionally, it has been found to modulate the activity of ion channels and receptors in the brain, which play a crucial role in neuronal signaling and synaptic transmission.

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-13-2-4-14(5-3-13)12-20-18(21)19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,15-17H,6-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAWIVPIADILPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)

![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)

![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)

![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)

![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)